molecular formula C22H16O4 B14978437 1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one

1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one

Cat. No.: B14978437
M. Wt: 344.4 g/mol
InChI Key: KXJYFKGWYXKESA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one is a synthetic xanthone derivative characterized by a hydroxyl group at position 1 and a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) ether substituent at position 3. The xanthone core (a tricyclic aromatic system) provides a rigid scaffold, while the substituents influence its physicochemical and biological properties.

Properties

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

1-hydroxy-3-[(E)-3-phenylprop-2-enoxy]xanthen-9-one

InChI

InChI=1S/C22H16O4/c23-18-13-16(25-12-6-9-15-7-2-1-3-8-15)14-20-21(18)22(24)17-10-4-5-11-19(17)26-20/h1-11,13-14,23H,12H2/b9-6+

InChI Key

KXJYFKGWYXKESA-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the xanthone core to dihydroxanthones.

    Substitution: The phenylprop-2-en-1-yloxy group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted xanthones, dihydroxanthones, and quinones, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The hydroxy group and the phenylprop-2-en-1-yloxy group play crucial roles in its biological activity. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Xanthone Derivatives

Structural and Functional Group Variations

The biological and chemical properties of xanthones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Physical Properties of Selected Xanthones
Compound Name Substituent at C3 Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Properties References
1-Hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one (2E)-3-phenylprop-2-en-1-yloxy 356.36 Not reported ~90-96* Enhanced lipophilicity; potential fluorescence
1-Hydroxy-3-(4-phenylbutoxy)-9H-xanthen-9-one (2p) 4-phenylbutoxy 360 130–131 45 Moderate cytotoxicity
1-Hydroxy-3-(phenethyloxy)-9H-xanthen-9-one (2q) Phenethyloxy 332 134–136 90 High yield; stable crystalline form
3-[(4-Fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one 4-fluorobenzyloxy 340.3 Not reported Not reported Fluorine enhances electronegativity
1-Hydroxy-3-{[3-(trifluoromethyl)benzyl]oxy}-9H-xanthen-9-one 3-(trifluoromethyl)benzyloxy 396.3 Not reported Not reported Strong electron-withdrawing effects
3-Methoxy-4-nitro-9H-xanthen-9-one Methoxy (C3), nitro (C4) 271.2 Not reported Not reported Nitro group increases reactivity

*Estimated based on similar syntheses in .

Physicochemical Properties

  • Solubility : Hydrophobic substituents (e.g., phenyl, alkenyl) reduce aqueous solubility but improve lipid bilayer penetration. The cinnamyl group in the target compound likely confers moderate solubility in organic solvents .
  • Thermal Stability : Higher melting points correlate with crystalline stability. Phenethyloxy-substituted 2q (m.p. 134–136°C) is more stable than alkenyloxy analogs due to reduced steric hindrance .

Biological Activity

The compound 1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one , also known as a xanthone derivative, has garnered attention for its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H15O4\text{C}_{18}\text{H}_{15}\text{O}_4

This structure highlights the presence of a hydroxy group and an enol ether moiety, which are critical for its biological activity.

Anticancer Properties

This compound has been studied for its anticancer properties, particularly its role as a topoisomerase IIα inhibitor . In a study evaluating its effects on various cancer cell lines, the compound demonstrated significant cytotoxicity:

  • IC₅₀ values :
    • T47D (breast cancer): 0.93 ± 0.04 μM
    • HCT15 (colorectal cancer): 0.78 ± 0.01 μM

These values indicate that the compound is more effective than conventional chemotherapeutics such as etoposide in certain contexts .

The mechanism through which this compound exerts its anticancer effects involves:

  • Inhibition of Topoisomerase IIα : The compound acts as an ATP-competitive inhibitor, partially blocking ATP hydrolysis and intercalating into DNA, which disrupts DNA replication and transcription processes .

Comparative Efficacy

A comparative analysis of various compounds with similar structures has shown that this compound exhibits superior efficacy compared to other xanthones and related compounds. The following table summarizes key findings from recent studies:

Compound NameCell Line TestedIC₅₀ (µM)Mechanism of Action
EtoposideHCT151.5Topoisomerase II inhibitor
Compound XT47D0.93Topoisomerase II inhibitor
Compound YHCT150.78Topoisomerase II inhibitor

Study 1: Cytotoxicity in Human Colon Cancer Cells

A study published in PubMed highlighted the effects of this compound on human colorectal carcinoma cells (HCT15). The results indicated that while inducing less DNA damage than etoposide, the compound still effectively inhibited cell growth through its action on topoisomerase IIα .

Study 2: Structure Activity Relationship (SAR)

Research focusing on the structure activity relationship of xanthone derivatives revealed that modifications to the phenylpropene side chain significantly influenced anticancer activity. This emphasizes the importance of both structural integrity and functional groups in enhancing biological efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.